4-Methoxy-2,6-dimethylphenol

Vue d'ensemble

Description

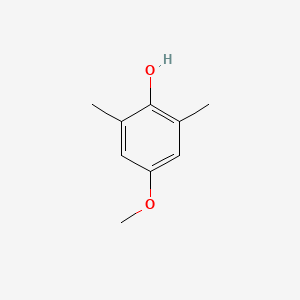

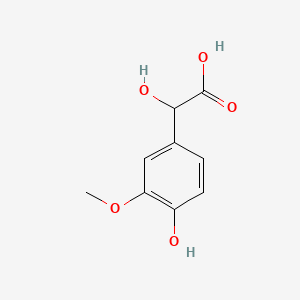

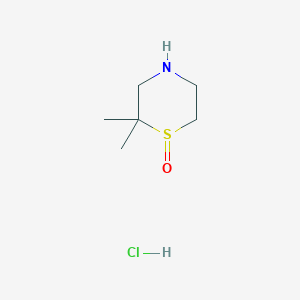

4-Methoxy-2,6-dimethylphenol is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,6-dimethylphenol consists of a phenol ring with two methyl groups and one methoxy group attached . The InChI code for this compound is 1S/C9H12O2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 .Physical And Chemical Properties Analysis

4-Methoxy-2,6-dimethylphenol is a powder that should be stored at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Properties

4-Methoxy-2,6-dimethylphenol has been studied for its role in chemical synthesis. For example, it has been involved in the condensation processes to produce specific compounds useful in material science and chemistry. The compound exhibits interesting properties when reacted with other chemicals, such as glyoxal, to produce derivatives that are significant in various chemical synthesis processes. These derivatives have applications ranging from the plastics industry to the production of fine chemicals (Mcgowan et al., 2010).

Biodegradation

Research on the biodegradation of 4-Methoxy-2,6-dimethylphenol highlights its potential environmental impact and the ways to mitigate it. A specific study on Mycobacterium neoaurum B5-4 showcases the bacterium's ability to degrade 4-Methoxy-2,6-dimethylphenol, indicating its significance in addressing environmental pollution problems related to this compound. This research provides insights into the microbial degradation pathways and the potential for bioremediation applications (Ji et al., 2019).

Polymerization

4-Methoxy-2,6-dimethylphenol is also relevant in polymerization studies, specifically in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE). Research on catalyst systems for polymerizing 2,6-dimethylphenol has identified efficient catalyst systems involving aromatic amine ligands and copper(I) chloride, which have shown to significantly enhance the polymerization rate. These findings are crucial for the development of materials with improved performance and reduced environmental impact (Kim et al., 2018).

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life and toxic to aquatic life with long-lasting effects .

Relevant Papers The relevant papers retrieved include a study on 4-(4-Methoxyphenyldiazenyl)-2,6-dimethylphenol and a study on the reaction of formaldehyde with phenols . These papers provide valuable insights into the properties and reactions of phenolic compounds, including 4-Methoxy-2,6-dimethylphenol.

Mécanisme D'action

- Its phenolic structure suggests antioxidant properties, which could involve scavenging free radicals and protecting against oxidative stress .

- The affected pathways are not precisely characterized. However, phenolic compounds like 4-Methoxy-2,6-dimethylphenol can influence cellular processes such as apoptosis, inflammation, and redox balance .

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

4-methoxy-2,6-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHRDYUBDZOFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862639 | |

| Record name | 4-Methoxy-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,6-dimethylphenol | |

CAS RN |

1329-97-1, 2431-91-6 | |

| Record name | Methylcreosol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2431-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, methoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3422123.png)